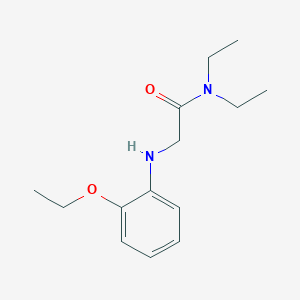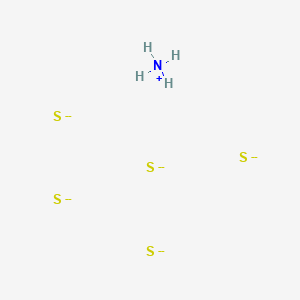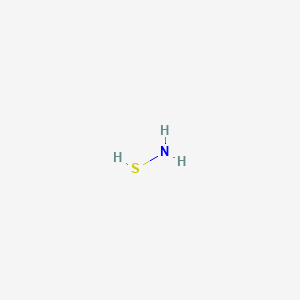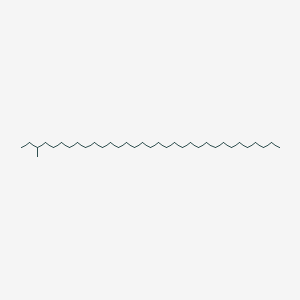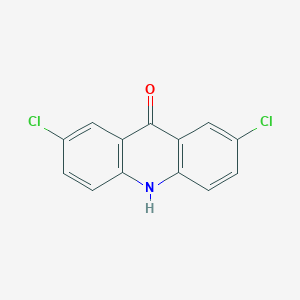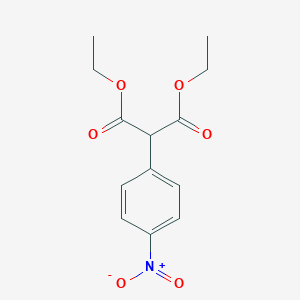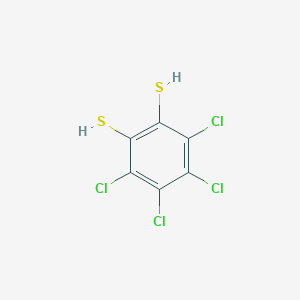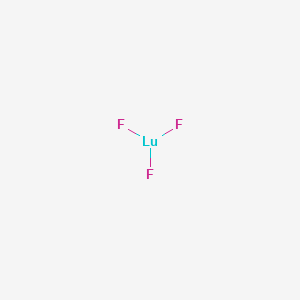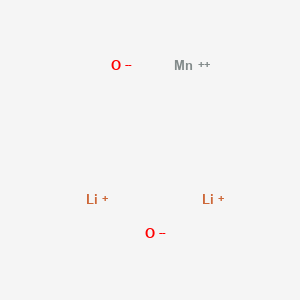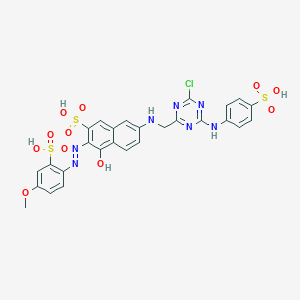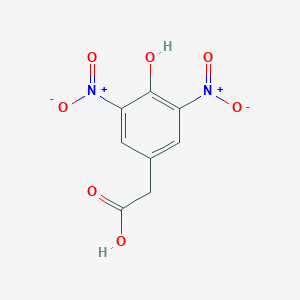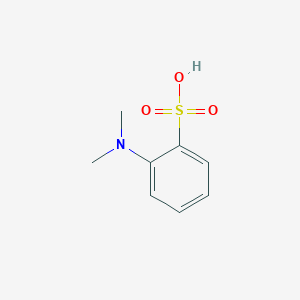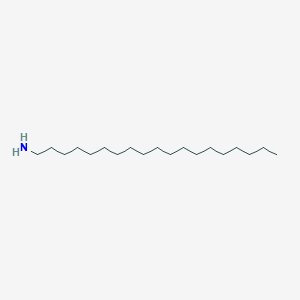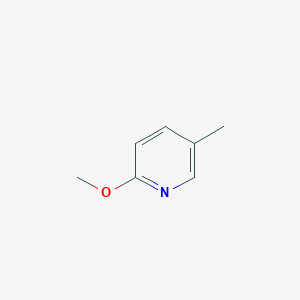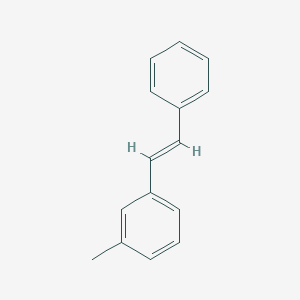
Stilbene, 3-methyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stilbene, 3-methyl-, (E)- is a chemical compound that belongs to the stilbene family of compounds. It is a type of organic compound that has a double bond between two carbon atoms in its chemical structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In
Aplicaciones Científicas De Investigación
Stilbene, 3-methyl-, (E)- has potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, this compound has been used to develop new materials with unique properties, including conductivity and luminescence. In agriculture, stilbene, 3-methyl-, (E)- has been shown to have antifungal and antibacterial properties, making it a potential candidate for developing new pesticides.
Mecanismo De Acción
The mechanism of action of stilbene, 3-methyl-, (E)- is not fully understood. However, studies have shown that this compound has antioxidant properties, which may contribute to its potential therapeutic effects. Stilbene, 3-methyl-, (E)- has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Efectos Bioquímicos Y Fisiológicos
Stilbene, 3-methyl-, (E)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antitumor activity against various cancer cell lines. Stilbene, 3-methyl-, (E)- has also been shown to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. In addition, this compound has been shown to have hypoglycemic effects and may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stilbene, 3-methyl-, (E)- has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. In addition, this compound has shown promising results in various assays, making it a potential candidate for further research. However, there are also limitations to using stilbene, 3-methyl-, (E)- in lab experiments. This compound is relatively unstable and may degrade over time, making it difficult to store. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on stilbene, 3-methyl-, (E)-. In the field of pharmaceuticals, further studies are needed to determine the potential therapeutic effects of this compound and its mechanism of action. In materials science, researchers can explore the potential applications of stilbene, 3-methyl-, (E)- in developing new materials with unique properties. In agriculture, further research is needed to determine the potential applications of this compound as a pesticide. Overall, stilbene, 3-methyl-, (E)- has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
Stilbene, 3-methyl-, (E)- can be synthesized through various methods, including the Wittig reaction, McMurry coupling, and Suzuki coupling. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The McMurry coupling involves the reaction of two ketones or aldehydes in the presence of a reducing agent to form an alkene. The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to form an alkene.
Propiedades
Número CAS |
14064-48-3 |
|---|---|
Nombre del producto |
Stilbene, 3-methyl-, (E)- |
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-methyl-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Clave InChI |
BRFDXZHUQCOPKE-ZHACJKMWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



